molecular formula C14H16N4O4 B4325889 N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4325889
M. Wt: 304.30 g/mol
InChI Key: SFQCZSBKFZRQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MNPA is a compound that belongs to the family of pyrazole derivatives. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. MNPA has been synthesized by various methods, including the reaction of 3-methoxybenzylamine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid, followed by the reduction of the nitro group to an amino group.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, it has been proposed that MNPA exerts its biological activity by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to be involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX enzymes, MNPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MNPA has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in the pathogenesis of various diseases. MNPA has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity level. It is also stable under various storage conditions. However, MNPA has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. It also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on MNPA. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Another direction is to explore its potential as a herbicide for weed control. Further studies are also needed to elucidate its mechanism of action and to improve its bioavailability. In addition, the synthesis of MNPA derivatives with improved properties such as water solubility and bioavailability should be explored.

Scientific Research Applications

MNPA has been found to have potential applications in various fields of scientific research. In the field of medicine, MNPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential anticancer activity against various types of cancer cells. In the field of agriculture, MNPA has been found to exhibit herbicidal activity against weeds. In the field of industry, MNPA has been found to have potential applications as a dye intermediate and as a corrosion inhibitor.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-10-6-13(18(20)21)16-17(10)9-14(19)15-8-11-4-3-5-12(7-11)22-2/h3-7H,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQCZSBKFZRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
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N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

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